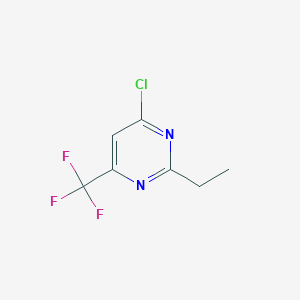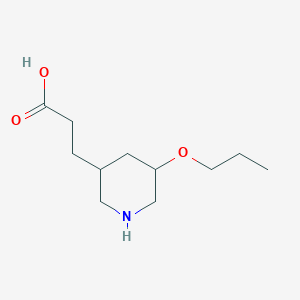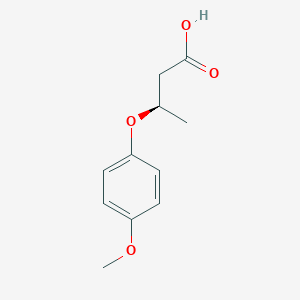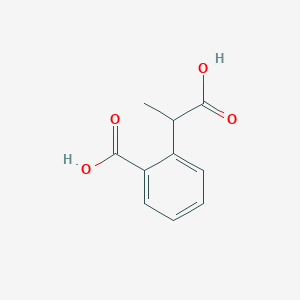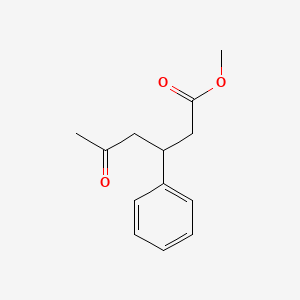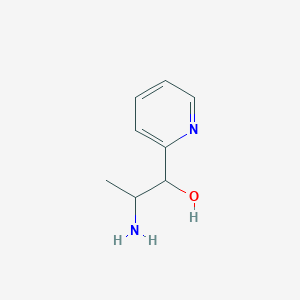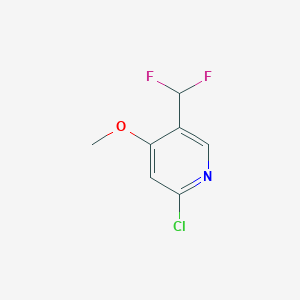![molecular formula C15H31N3O B13087513 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-amino-3-methylbutanoic acid with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines .
Aplicaciones Científicas De Investigación
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-methylbutanoic acid: A simpler analog with similar structural features.
N-methylpiperidine: Shares the piperidine ring structure.
2-amino-3-methyl-1-butanol: Contains the amino and methyl groups but lacks the amide linkage.
Uniqueness
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide is unique due to its combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H31N3O |
|---|---|
Peso molecular |
269.43 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-8-6-7-9-17(13)5/h11-14H,6-10,16H2,1-5H3/t13-,14?/m0/s1 |
Clave InChI |
NRMHZDIZWLNLDG-LSLKUGRBSA-N |
SMILES isomérico |
CC(C)C(C(=O)N(C[C@@H]1CCCCN1C)C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)N(CC1CCCCN1C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


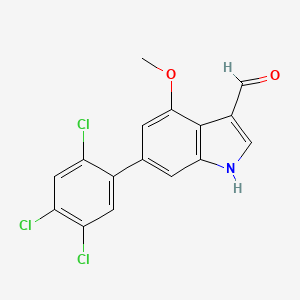


![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
